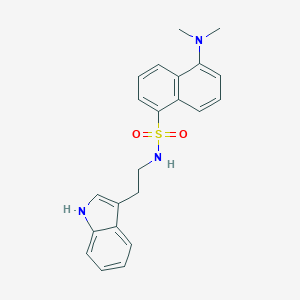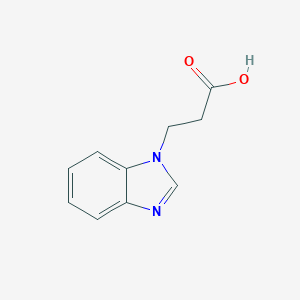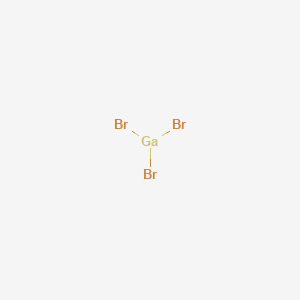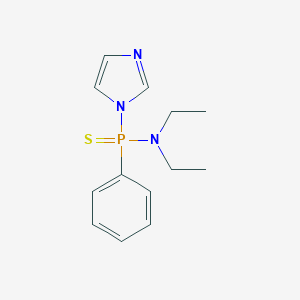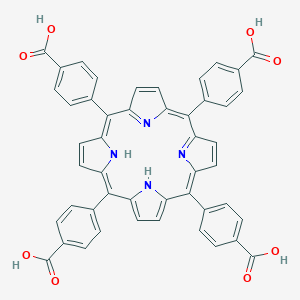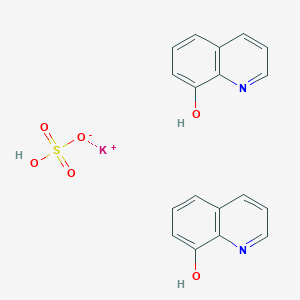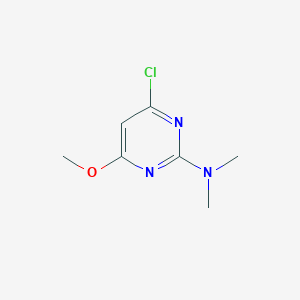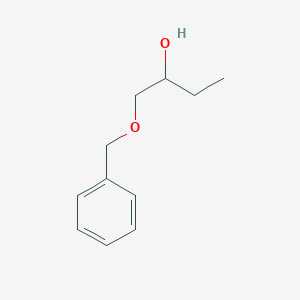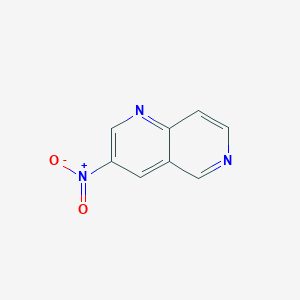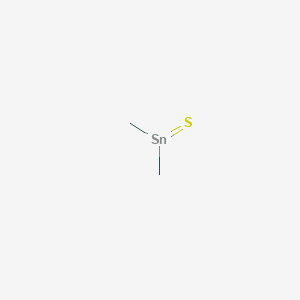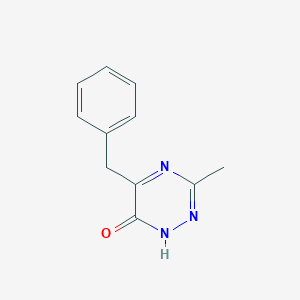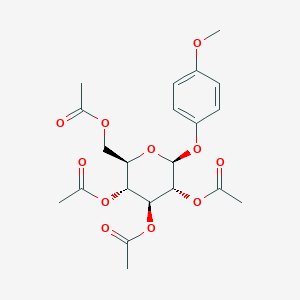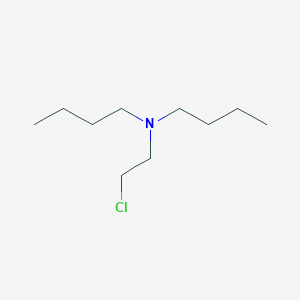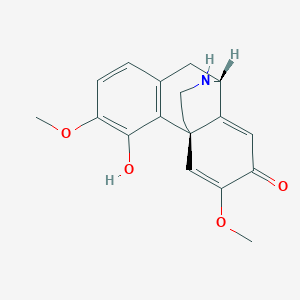
Norsinoacutine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Norsinoacutine is a natural alkaloid that is found in the plant species of Corydalis yanhusuo. It has been used in traditional Chinese medicine for centuries as an analgesic and sedative. Recently, norsinoacutine has gained attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Alkaloid Biosynthesis
Norsinoacutine, along with other morphinandienone alkaloids like sinoacutine and flavinantine, has been a subject of study in the context of alkaloid biosynthesis. Research conducted by Stuart and Graham (1973) in Phytochemistry explored the biosynthesis of these alkaloids, using a range of compounds for the study, including norsinoacutine and its derivatives (Stuart & Graham, 1973).
Affinity to GABA-Receptors
Investigations by Eisenreich, Höfner, and Bracher (2003) into several plants of Croton flavens L. from Barbados led to the isolation of norsinoacutine, among other alkaloids. This study specifically examined the affinities of these alkaloids to GABA-receptors, finding that other compounds showed higher affinity than norsinoacutine (Eisenreich et al., 2003).
Structural Elucidation and Acid Rearrangement
Further research by Stuart, Chambers, and Byfield (1969) focused on the isolation and structural elucidation of norsinoacutine from Croton flavens L. This study also reported on the acid rearrangement of some norsinoacutine derivatives (Stuart et al., 1969).
Propiedades
Número CAS |
13186-21-5 |
|---|---|
Nombre del producto |
Norsinoacutine |
Fórmula molecular |
C18H19NO4 |
Peso molecular |
313.3 g/mol |
Nombre IUPAC |
(1S,9R)-3-hydroxy-4,13-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
InChI |
InChI=1S/C18H19NO4/c1-22-14-4-3-10-7-12-11-8-13(20)15(23-2)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8-9,12,19,21H,5-7H2,1-2H3/t12-,18+/m1/s1 |
Clave InChI |
JYZAYBRTZJWZDR-XIKOKIGWSA-N |
SMILES isomérico |
COC1=C(C2=C(C[C@@H]3C4=CC(=O)C(=C[C@@]42CCN3)OC)C=C1)O |
SMILES |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
SMILES canónico |
COC1=C(C2=C(CC3C4=CC(=O)C(=CC42CCN3)OC)C=C1)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



